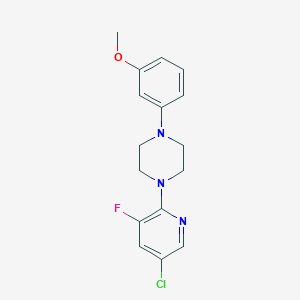
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole moiety is often used in pharmaceuticals, agrochemicals, and materials science due to its unique properties and ability to mimic amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly regioselective and efficient, making it a popular choice for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper(I) iodide, under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient production of 1,2,3-triazoles with high yields and functional group tolerance . The use of continuous flow conditions also helps in bypassing the need for gaseous reagents, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding disrupts the enzyme’s function, leading to its inhibitory effects. Additionally, the compound’s triazole ring can participate in hydrogen bonding and dipole-dipole interactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other 1,2,3-triazole derivatives, such as:
Rufinamide: An anticonvulsant drug with a similar triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C14H16N4O |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-cyclopentyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-2-1-3-7-11)13-10-18(17-16-13)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,15,19) |
Clé InChI |
PCUFDRNGWBJXMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(N=N2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B12265225.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12265228.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12265231.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265241.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12265250.png)
![2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265258.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12265266.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12265283.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265295.png)
![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12265305.png)
